N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(18-5-6-19-7-9-21-10-8-19)12-1-2-13-14(11-12)17-4-3-16-13/h1-4,11H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULLIIGUIYGDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This core is then further functionalized to introduce the morpholin-4-ylethyl and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the quinoxaline ring. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
K216-7618: 2,3-bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide
- Core Structure: Shares the quinoxaline-6-carboxamide backbone but includes 2,3-bis(4-fluorophenyl) substituents on the quinoxaline core.
- Carboxamide Substituent: Utilizes a 3-morpholinopropyl chain instead of 2-morpholinoethyl.
- Molecular Weight : 500.53 g/mol (higher due to fluorophenyl groups and propyl chain) .
- The longer propyl chain may alter binding kinetics or metabolic stability compared to the ethyl chain in the target compound.
- Applications : Used as a screening compound in drug discovery, suggesting utility in high-throughput assays for target validation .
MN-25 (UR-12): 7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide
- Core Structure: Replaces quinoxaline with an indole scaffold.
- Substituents : Features a 7-methoxy group on the indole core and a bulky bicyclo[2.2.1]heptanyl group on the carboxamide.
- Carboxamide Substituent: Shares the 2-morpholinoethyl chain but adds steric complexity via the bicyclic substituent.
- Key Differences: The indole core may target different biological pathways (e.g., cannabinoid or serotonin receptors). The bicyclic group likely improves receptor selectivity but may reduce bioavailability due to steric hindrance .
N-methylquinoxaline-6-carboxamide
- Core Structure: Retains the quinoxaline-6-carboxamide backbone.
- Carboxamide Substituent: Replaces the morpholinoethyl group with a methyl group.
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Implications
- Morpholine Role : The morpholine group in the target compound and K216-7618 improves solubility compared to the N-methyl analog, highlighting its importance in lead optimization .
- Substituent Effects : Fluorophenyl groups in K216-7618 enhance lipophilicity, which may improve blood-brain barrier penetration but increase metabolic instability .
- Core Structure Impact: The indole core in MN-25 shifts biological activity toward receptors like cannabinoids, underscoring how core heterocycles dictate target specificity .
Biological Activity
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a quinoxaline core, which is known for its ability to interact with various biological targets. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activities
The compound has demonstrated several biological activities, including:
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi, making it a potential candidate for treating infectious diseases .
- Antiviral Properties : Research has suggested that this compound may possess antiviral activity, particularly against respiratory pathogens. Its mechanism likely involves interference with viral replication processes .
- Anticancer Effects : Preliminary investigations have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing promising results with IC50 values indicating potent antiproliferative effects .
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This interaction may prevent the enzymes from catalyzing essential biochemical reactions within cells .
- Receptor Modulation : It may also interact with cellular receptors, leading to alterations in signaling pathways that are crucial for cell survival and proliferation .
- Induction of Apoptosis : In cancer cells, the compound has been observed to trigger apoptosis, a process of programmed cell death that is often dysregulated in tumors .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Not specified | |
| Antiviral | Respiratory Pathogens | Not specified | |
| Anticancer | HepG2 | 0.5 | |
| Anticancer | MCF-7 | 4.75 |
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted to explore:
- In Vivo Studies : More comprehensive studies are needed to evaluate the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials could establish its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis of quinoxaline carboxamides typically involves coupling reactions between quinoxaline carboxylic acid derivatives and amines. For example, copper-catalyzed Ugi reactions have been used to synthesize structurally similar indoloquinoxaline carboxamides, where carboxamide bonds are formed via nucleophilic substitution or condensation . Optimization may involve adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–100°C), and catalyst loading (e.g., CuI). Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide?
- Answer :
- ¹H/¹³C NMR : Confirm molecular structure by identifying proton environments (e.g., morpholine ethyl protons at δ ~2.4–3.7 ppm) and carbonyl carbons (δ ~160–170 ppm) .
- FT-IR : Detect carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : For herbicide or antimicrobial studies, whole-plant assays (e.g., biomass reduction in Phalaris minor) or microbial growth inhibition assays can be used. Dose-response curves (e.g., 0–600 µM) with statistical analysis (95% confidence intervals) help determine GR₅₀ values . Ensure controls (e.g., isoproturon for herbicides) to validate selectivity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide?
- Answer :
- Docking : Use software like AutoDock Vina to model ligand binding at target sites (e.g., Photosystem-II D1 protein in herbicides). Prioritize binding affinity (∆G) and hydrogen-bond occupancy .
- MD Simulations : Run 50–100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å). MM/PBSA calculations estimate binding free energy, highlighting key residues (e.g., Ser264, His215 in D1 protein) .
- Validation : Compare with experimental IC₅₀ values to refine force fields.
Q. How should researchers address discrepancies between computational predictions and experimental results in biological activity studies?
- Answer :
- Re-evaluate Force Fields : Adjust partial charges or solvation models in MD simulations to better match experimental conditions.
- Probe Off-Target Effects : Use proteome-wide docking or kinome screens to identify unintended interactions.
- Experimental Replication : Conduct dose-response assays in triplicate, ensuring pH, temperature, and solvent consistency. Statistical tools like ANOVA can identify outliers .
Q. What strategies enhance selective activity of quinoxaline carboxamides against specific biological targets?
- Answer :
- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., fluoro, nitro) to quinoxaline rings to enhance binding specificity. Morpholine ethyl groups improve solubility and membrane permeability .
- Scaffold Hopping : Replace quinoxaline with indoloquinoxaline cores to exploit π-π stacking in hydrophobic pockets .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with Ser264 in D1 protein) for selective herbicidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
